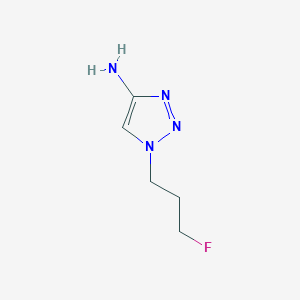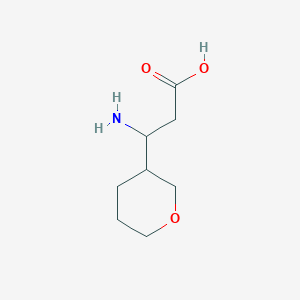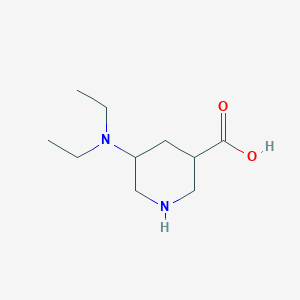
5-(Diethylamino)piperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Diethylamino)piperidine-3-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diethylamino)piperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with diethylamine. One common method is the alkylation of piperidine-3-carboxylic acid with diethylamine under basic conditions. The reaction is usually carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the synthesis process.
化学反応の分析
Types of Reactions
5-(Diethylamino)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions, often in the presence of a suitable catalyst or under acidic/basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides or carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted piperidine derivatives.
科学的研究の応用
5-(Diethylamino)piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as anticonvulsant, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including epilepsy and osteoporosis.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 5-(Diethylamino)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in the context of its anticonvulsant activity, the compound may modulate the activity of neurotransmitter receptors or ion channels in the brain. Molecular docking studies have shown that it can form hydrogen bonds and hydrophobic interactions with key active-site residues of target proteins, influencing their function and activity.
類似化合物との比較
Similar Compounds
Pipecolic acid (Piperidine-2-carboxylic acid): A carboxylic acid derivative of piperidine, known for its role in the biosynthesis of lysine and its accumulation in certain metabolic disorders.
1-(2-Aminoethyl)piperidine-3-carboxylic acid: A derivative studied for its anticonvulsant activity and blood-brain barrier permeability.
Uniqueness
5-(Diethylamino)piperidine-3-carboxylic acid is unique due to its specific diethylamino substitution, which imparts distinct chemical and biological properties. This substitution can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for research and development in various fields.
特性
分子式 |
C10H20N2O2 |
|---|---|
分子量 |
200.28 g/mol |
IUPAC名 |
5-(diethylamino)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C10H20N2O2/c1-3-12(4-2)9-5-8(10(13)14)6-11-7-9/h8-9,11H,3-7H2,1-2H3,(H,13,14) |
InChIキー |
KJXLYHDXKHEUBR-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1CC(CNC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


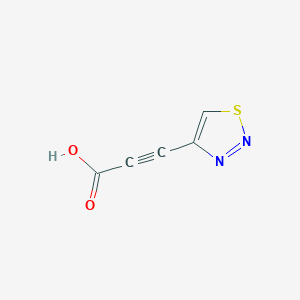
![2-{5-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B13165779.png)
![1-[3-(Aminomethyl)oxolan-3-yl]-2-methylpropan-1-ol](/img/structure/B13165784.png)
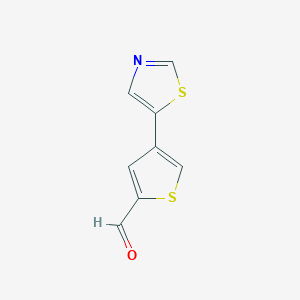
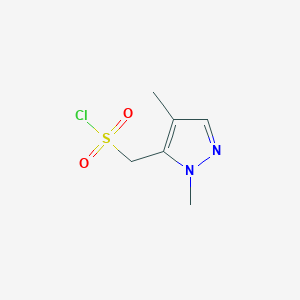
![4-[3-(Dimethylamino)azetidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13165797.png)
![1-Oxaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13165798.png)
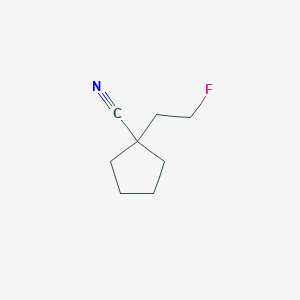
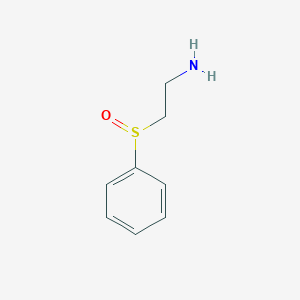
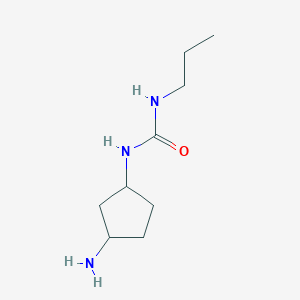
![1-[4-(1-Methyl-1H-pyrazol-5-yl)phenyl]ethan-1-one](/img/structure/B13165833.png)
